molecular formula C10H13NO B11920974 1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole] CAS No. 706791-71-1

1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]

Cat. No.: B11920974
CAS No.: 706791-71-1
M. Wt: 163.22 g/mol
InChI Key: YUQDOWQEEFZOEC-UHFFFAOYSA-N
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Description

1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] is a heterocyclic compound characterized by a spiro linkage between a cyclopentane ring and a pyrrolo[1,2-c]oxazole moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] typically involves cyclocondensation reactions. One common method is the reaction of cyclopentanone with appropriate nucleophiles and electrophiles under controlled conditions. For instance, the cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone can yield the desired spiro compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-c]oxazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted spiro derivatives.

Scientific Research Applications

1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1’,2’-Dihydrospiro[cyclopentane-1,3’-pyrrolo[2,3-b]pyridin]-2’-one
  • Spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazole]

Comparison: 1’H-Spiro[cyclopentane-1,3’-pyrrolo[1,2-c]oxazole] is unique due to its specific spiro linkage and the presence of both cyclopentane and pyrrolo[1,2-c]oxazole rings. This structure imparts distinct reactivity and biological activity compared to similar compounds. For instance, the presence of the oxazole ring can enhance its potential as an antimicrobial agent compared to pyrrolo[2,3-b]pyridin derivatives .

Properties

CAS No.

706791-71-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

spiro[1H-pyrrolo[1,2-c][1,3]oxazole-3,1'-cyclopentane]

InChI

InChI=1S/C10H13NO/c1-2-6-10(5-1)11-7-3-4-9(11)8-12-10/h3-4,7H,1-2,5-6,8H2

InChI Key

YUQDOWQEEFZOEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C=CC=C3CO2

Origin of Product

United States

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